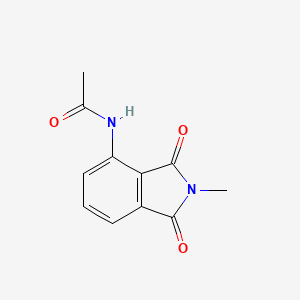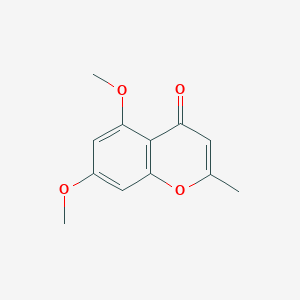
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a compound belonging to the class of isoindolinone derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amide group can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetic acid, while substitution reactions can produce a wide range of functionalized isoindolinone derivatives .
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: A derivative with immunomodulatory and antiangiogenic properties.
Pomalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.
Thalidomide: Known for its sedative and immunomodulatory effects.
Uniqueness
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is unique due to its specific structural features and the versatility of its chemical reactivity. Unlike some similar compounds, it offers a broader range of functionalization possibilities, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
2307-02-0 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)12-8-5-3-4-7-9(8)11(16)13(2)10(7)15/h3-5H,1-2H3,(H,12,14) |
Clave InChI |
RPILBBGEPRYCSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)





![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)





